N3-L-Cit-OH (DCHA)

Descripción

The exact mass of the compound N3-Cit DCHA is 382.26923897 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N3-L-Cit-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-L-Cit-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

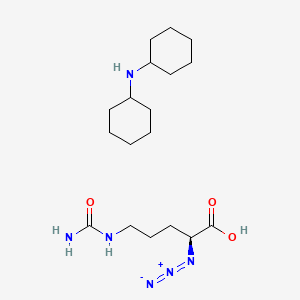

(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C6H11N5O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-6(14)9-3-1-2-4(5(12)13)10-11-8/h11-13H,1-10H2;4H,1-3H2,(H,12,13)(H3,7,9,14)/t;4-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCFSZNWPCQNEC-VWMHFEHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N6O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Dicyclohexylammonium Salt in the Application of N3-L-Citrulline

For Immediate Release

In the landscape of advanced chemical synthesis, particularly in the realms of peptide chemistry and the development of antibody-drug conjugates (ADCs), the stability, purity, and handling of reagents are paramount. N3-L-Citrulline (N3-L-Cit-OH), a non-standard amino acid bearing an azide (B81097) group, is a valuable building block for click chemistry applications.[1] However, like many N-protected or modified amino acids, its free acid form can be challenging to work with. This technical guide elucidates the critical role of the dicyclohexylammonium (B1228976) (DCHA) salt in rendering N3-L-Cit-OH a robust and reliable reagent for research and drug development professionals.

Core Function: From Unstable Oil to Crystalline Solid

The primary and most crucial role of forming the DCHA salt of N3-L-Cit-OH is to convert the potentially oily or amorphous free acid into a stable, crystalline solid.[2][3][4] This transformation is not merely a matter of physical state but confers several significant advantages that streamline synthetic workflows and enhance the quality of the final product.

Dicyclohexylamine (B1670486) (DCHA) is a strong organic base that reacts with the carboxylic acid group of the amino acid derivative in a straightforward acid-base reaction to form the dicyclohexylammonium salt.[4] This ionic salt is typically a white to off-white crystalline powder, which is significantly easier to handle, weigh, and store compared to its free acid counterpart.[3]

Key Advantages of DCHA Salt Formation

The strategic use of DCHA salt formation offers a range of benefits, summarized in the table below.

| Feature | Advantage of DCHA Salt Formation | Impact on Synthesis |

| Physical State | Crystalline Solid | Facilitates accurate weighing and handling; improves storage stability.[2][3][5] |

| Purity | High Purity Achievable | The crystalline nature allows for efficient purification via recrystallization, removing synthetic byproducts.[2][4] |

| Stability | Enhanced Chemical Stability | Prevents degradation of the amino acid derivative during storage and handling.[5][6] |

| Side Reaction Prevention | Reduced Carboxylate Nucleophilicity | The bulky DCHA cation shields the carboxylate group, preventing unwanted side reactions like dipeptide formation during N-protection steps.[5][6] |

The Chemistry of DCHA Salt Formation and Liberation

The formation of the DCHA salt is a reversible acid-base reaction. The dicyclohexylamine neutralizes the carboxylic acid of N3-L-Cit-OH. Before the amino acid can be used in a subsequent reaction, such as peptide coupling, the DCHA must be removed to liberate the free carboxylic acid.[2]

Experimental Protocols

General Procedure for Liberation of the Free Amino Acid from its DCHA Salt

This protocol outlines the typical procedure for removing the DCHA salt to yield the free acid of the N-protected amino acid, which is then ready for use in peptide synthesis or other reactions.

Materials:

-

N-protected amino acid DCHA salt (e.g., N3-L-Cit-OH DCHA)

-

Ethyl acetate (B1210297) (or other suitable organic solvent like diethyl ether)[5]

-

10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid[2][5]

-

Water (deionized)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the N-protected amino acid DCHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.[2]

-

Add an equal volume of 10% aqueous KHSO₄ solution to the separatory funnel.[5]

-

Shake the funnel vigorously for 1-2 minutes. The solid DCHA salt should dissolve as the dicyclohexylamine is protonated and partitions into the aqueous phase, leaving the free N-protected amino acid in the organic phase.[5] The pH of the lower, aqueous phase should be acidic (pH 2-3).[2]

-

Allow the layers to separate. Drain and discard the lower aqueous layer.[5]

-

Wash the organic layer with two additional portions of the 10% aqueous KHSO₄ solution to ensure complete removal of dicyclohexylamine.[5]

-

Wash the organic layer with water until the aqueous wash is neutral (pH ~7).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the free N-protected amino acid, which may be an oil or solid.[2][6]

Application in Synthesis: A Workflow Perspective

The DCHA salt of N3-L-Cit-OH is a key intermediate that ensures the quality of the starting material for complex synthetic procedures, such as the construction of peptidomimetic linkers for ADCs.[1] The overall workflow involves the initial synthesis and purification of the amino acid as its DCHA salt, followed by the liberation of the free acid just prior to its incorporation into the target molecule.

Conclusion

The use of dicyclohexylamine to form the DCHA salt of N3-L-Cit-OH is a critical and enabling strategy in synthetic chemistry. It addresses the inherent challenges of handling, purifying, and storing modified amino acids that are often non-crystalline.[4] By converting N3-L-Cit-OH into a stable, high-purity crystalline solid, the DCHA salt plays a pivotal role as a resolving and purifying agent.[4] This ensures the reliability and reproducibility of subsequent synthetic steps, which is of utmost importance in the development of high-value molecules such as therapeutic peptides and antibody-drug conjugates. The straightforward protocol for liberating the free acid allows for its on-demand use, making the DCHA salt an indispensable form for this valuable chemical building block.

References

An In-depth Technical Guide to N3-L-Cit-OH (DCHA): A Key Reagent in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-L-Cit-OH (DCHA), a specialized amino acid derivative crucial for the advancement of bioconjugation techniques, particularly in the construction of antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its application in forming stable linkages through click chemistry.

Chemical Structure and Identification

N3-L-Cit-OH (DCHA) is the dicyclohexylamine (B1670486) (DCHA) salt of N-alpha-azido-L-citrulline. The core molecule, L-citrulline, is an alpha-amino acid. In N3-L-Cit-OH, the alpha-amino group is replaced by an azide (B81097) (-N3) functional group. The presence of dicyclohexylamine as a counter-ion forms a salt, which typically enhances the compound's stability and handling properties.

The systematic IUPAC name for the core molecule, N3-L-Cit-OH, is (2S)-2-azido-5-(carbamoylamino)pentanoic acid .

Chemical Structure of (2S)-2-azido-5-(carbamoylamino)pentanoic acid:

The DCHA salt is formed through the ionic interaction between the carboxylic acid group of the azido-citrulline and the basic secondary amine of dicyclohexylamine.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of L-Citrulline

| Property | Value | Reference |

| Molecular Formula | C6H13N3O3 | |

| Molecular Weight | 175.19 g/mol | |

| Melting Point | 214 °C (decomposes) | |

| Solubility in Water | 200 g/L at 20 °C | |

| pKa (α-carboxylic acid) | ~2.4 | |

| pKa (α-amino group) | ~9.4 |

The introduction of the azide group and the formation of the DCHA salt will alter these properties. The molecular weight of the N3-L-Cit-OH moiety is approximately 201.18 g/mol , and the molecular weight of dicyclohexylamine is 181.32 g/mol , leading to a combined molecular weight for the salt of approximately 382.50 g/mol . The solubility is also expected to differ significantly.

Applications in Drug Development and Research

N3-L-Cit-OH (DCHA) is primarily utilized as a building block in the synthesis of complex biomolecules, most notably in the field of antibody-drug conjugates (ADCs). Its key feature is the terminal azide group, which serves as a handle for "click chemistry" reactions.

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. They consist of a monoclonal antibody linked to a cytotoxic payload via a chemical linker. N3-L-Cit-OH is incorporated into the linker structure. The citrulline component of the linker is often part of a dipeptide sequence, such as valine-citrulline (Val-Cit), which is designed to be cleaved by specific enzymes like cathepsins that are overexpressed in the tumor microenvironment. This enzymatic cleavage releases the cytotoxic payload at the target site, minimizing systemic toxicity.

The azide group on the N3-L-Cit-OH moiety allows for the attachment of the linker to the payload or the antibody using highly efficient and specific click chemistry reactions.

Experimental Protocols: Click Chemistry

The azide group of N3-L-Cit-OH readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole ring, covalently linking the citrulline-containing component to a molecule bearing an alkyne group.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the conjugation of an alkyne-modified molecule to N3-L-Cit-OH.

Materials:

-

N3-L-Cit-OH (DCHA)

-

Alkyne-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Appropriate solvent (e.g., DMSO, water, or a mixture)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of N3-L-Cit-OH (after appropriate workup to remove the DCHA salt if necessary) in a suitable solvent.

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a stock solution of CuSO4 in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the N3-L-Cit-OH solution and the alkyne-functionalized molecule solution.

-

Add the copper ligand solution to the mixture.

-

Add the CuSO4 solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature.

-

The reaction time can vary from a few minutes to several hours, depending on the specific reactants and concentrations.

-

The progress of the reaction can be monitored by techniques such as HPLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, the desired conjugate can be purified using standard chromatographic techniques, such as reversed-phase HPLC.

-

Visualizations

Conceptual Workflow of N3-L-Cit-OH in ADC Synthesis

Caption: Workflow for ADC synthesis using N3-L-Cit-OH.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Caption: The CuAAC click chemistry reaction mechanism.

This guide serves as a foundational resource for understanding the significance and application of N3-L-Cit-OH (DCHA) in modern biochemical research and pharmaceutical development. For specific experimental applications, further optimization of the provided protocols may be necessary.

An In-Depth Technical Guide to the Synthesis and Purification of N3-L-Cit-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N3-L-Cit-OH (DCHA), a valuable click chemistry reagent utilized in the construction of peptidomimetic antibody-drug conjugate (ADC) linkers. The following sections detail the experimental protocols, present key quantitative data in a structured format, and visualize the process workflows for enhanced clarity.

Introduction

N3-L-Cit-OH, or Nω-azido-L-citrulline, is a non-proteinogenic amino acid containing a terminal azide (B81097) group. This functional group allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry." These highly efficient and specific reactions are instrumental in the development of complex bioconjugates, particularly in the field of antibody-drug conjugates where precise linker chemistry is paramount. The dicyclohexylamine (B1670486) (DCHA) salt form of N3-L-Cit-OH enhances its stability and handling properties as a solid crystalline material. This guide is based on established synthetic methodologies for analogous azido (B1232118) amino acids and general procedures for DCHA salt formation, primarily drawing from the protocols described in the supporting information of the work by Wei B, Gunzner-Toste J, et al. in the Journal of Medicinal Chemistry (2018).

Synthesis of N3-L-Cit-OH (DCHA)

The synthesis of N3-L-Cit-OH (DCHA) is a multi-step process that begins with the appropriately protected L-citrulline derivative, followed by the introduction of the azide functionality, deprotection, and finally, formation of the dicyclohexylamine salt.

Overall Synthesis Pathway

The logical flow of the synthesis is depicted in the diagram below.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar azido amino acids and DCHA salt formation.

Step 1: Synthesis of Fmoc-Nω-azido-L-Citrulline

This step involves the conversion of the ureido group of Fmoc-L-Citrulline into an azide. A common strategy is to first activate the ureido nitrogen, for example, through tosylation, followed by nucleophilic substitution with sodium azide.

-

Materials: Fmoc-L-Citrulline, activating agent (e.g., p-toluenesulfonyl chloride), base (e.g., pyridine (B92270) or triethylamine), sodium azide, and appropriate solvents (e.g., dichloromethane, dimethylformamide).

-

Procedure:

-

Dissolve Fmoc-L-Citrulline in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base, followed by the dropwise addition of the activating agent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction and perform an aqueous workup to isolate the activated intermediate.

-

Dissolve the intermediate in a polar aprotic solvent (e.g., DMF).

-

Add an excess of sodium azide and heat the reaction mixture (e.g., to 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Fmoc-Nω-azido-L-Citrulline.

-

Step 2: Synthesis of Nω-azido-L-Citrulline (N3-L-Cit-OH)

This step involves the removal of the Fmoc protecting group.

-

Materials: Fmoc-Nω-azido-L-Citrulline, piperidine (B6355638), and dimethylformamide (DMF).

-

Procedure:

-

Dissolve Fmoc-Nω-azido-L-Citrulline in DMF.

-

Add a solution of piperidine in DMF (typically 20% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the deprotection is complete as indicated by TLC or LC-MS.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) to remove the piperidine-dibenzofulvene adduct, followed by filtration to yield N3-L-Cit-OH.

-

Step 3: Formation of N3-L-Cit-OH (DCHA) Salt

This final step involves the formation of the dicyclohexylamine salt to improve the handling and stability of the product.

-

Materials: N3-L-Cit-OH, dicyclohexylamine (DCHA), and a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).

-

Procedure:

-

Dissolve the purified N3-L-Cit-OH in the chosen solvent.

-

Add one equivalent of dicyclohexylamine dropwise while stirring.

-

Stir the mixture at room temperature. The DCHA salt will typically precipitate out of the solution as a white solid.

-

Continue stirring for a few hours to ensure complete salt formation.

-

Collect the crystalline product by filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to yield the final N3-L-Cit-OH (DCHA) salt.

-

Purification and Characterization

Purification is a critical step to ensure the high quality of the final product required for applications in drug development.

Purification Workflow

The general workflow for the purification and quality control of N3-L-Cit-OH (DCHA) is outlined below.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of N3-L-Cit-OH (DCHA). The values are estimates based on typical yields for analogous reactions.

| Parameter | Expected Value | Method of Analysis |

| Synthesis | ||

| Yield (Step 1) | 60-80% | Gravimetric |

| Yield (Step 2) | >90% | Gravimetric |

| Yield (Step 3) | >95% | Gravimetric |

| Overall Yield | 50-75% | Gravimetric |

| Purification | ||

| Purity (post-recrystallization) | >98% | HPLC |

| Characterization | ||

| Molecular Weight (Free Acid) | 217.20 g/mol | Mass Spectrometry |

| Molecular Weight (DCHA Salt) | 398.53 g/mol | Mass Spectrometry |

| ¹H NMR | Consistent with structure | NMR Spectroscopy |

| ¹³C NMR | Consistent with structure | NMR Spectroscopy |

Characterization

The identity and purity of the synthesized N3-L-Cit-OH (DCHA) should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final compound. The chemical shifts, multiplicities, and integration values should be consistent with the expected structure of Nω-azido-L-citrulline and the dicyclohexylammonium (B1228976) counterion.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the N3-L-Cit-OH free acid.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by reverse-phase HPLC. A high-purity product should exhibit a single major peak.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of N3-L-Cit-OH (DCHA). The provided experimental protocols, based on established chemical literature, offer a robust starting point for researchers in the field of bioconjugation and ADC development. Adherence to rigorous purification and characterization procedures is essential to ensure the quality and reliability of this important click chemistry reagent for its intended applications.

N3-L-Cit-OH (DCHA): A Technical Guide to its Mechanism and Application in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N3-L-Cit-OH (DCHA), an azide-containing derivative of the non-proteinogenic amino acid L-citrulline (B1669108), and its application as a versatile reagent in click chemistry. We will explore its mechanism of action in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This guide will also cover its primary application in the construction of peptidomimetic linkers for antibody-drug conjugates (ADCs), the biological relevance of the L-citrulline core to cellular signaling pathways, detailed experimental protocols, and a summary of available quantitative data.

Introduction to N3-L-Cit-OH (DCHA)

N3-L-Cit-OH (DCHA) is a specialized chemical reagent designed for bioconjugation via click chemistry.[1][2] It is a derivative of the amino acid L-citrulline, featuring a covalently attached azide (B81097) (-N3) group at the alpha-amino position. The molecule is supplied as a dicyclohexylamine (B1670486) (DCHA) salt, which enhances its crystallinity, stability, and ease of handling, as the free acid form may be an unstable oil.[3][4]

The key functional component of this reagent is the azide group, which allows it to readily participate in click chemistry reactions. This makes N3-L-Cit-OH a valuable building block in the synthesis of complex biomolecules, particularly in the development of antibody-drug conjugates (ADCs) where it can be incorporated into protease-cleavable peptide linkers.[5][6]

The Role of the DCHA Salt

N-protected amino acids are often challenging to purify and handle as free acids, sometimes existing as non-crystalline oils.[3] The formation of a dicyclohexylammonium (B1228976) (DCHA) salt is a common strategy to overcome this by inducing crystallization.[3][4]

Key advantages of the DCHA salt form include:

-

Enhanced Stability: The salt form is generally more stable for storage.

-

Improved Handling: Crystalline solids are easier to weigh and dispense accurately compared to oils or amorphous solids.[3]

-

Simplified Purification: Crystallization of the DCHA salt allows for effective removal of impurities.[3]

Before its use in peptide synthesis or conjugation reactions, the DCHA salt must be removed to liberate the free carboxylic acid. This is typically achieved by an acidification and liquid-liquid extraction procedure.[4]

Mechanism of Action in Click Chemistry

N3-L-Cit-OH is a versatile azide-containing building block that can be utilized in the two major forms of azide-alkyne cycloaddition click chemistry: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).[1][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[8] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[]

The proposed mechanism for the CuAAC reaction is as follows:

-

Formation of Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.

-

Coordination of Azide: The azide group of N3-L-Cit-OH coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide to form a six-membered copper-containing intermediate.

-

Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the triazole product and regenerates the Cu(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[10] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst.[1][7] The high ring strain of the cyclooctyne provides the driving force for the reaction.

The mechanism of SPAAC is a concerted [3+2] cycloaddition:

-

The azide group of N3-L-Cit-OH acts as a 1,3-dipole.

-

The strained triple bond of the cyclooctyne acts as the dipolarophile.

-

The azide and cyclooctyne undergo a concerted cycloaddition to form a stable triazole product.

Quantitative Data

Table 1: Comparison of CuAAC and SPAAC Reaction Characteristics

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reaction Rate | Generally faster (second-order rate constants typically 10² - 10⁴ M⁻¹s⁻¹) | Generally slower (second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹) |

| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Catalyst | Cu(I) | None |

| Regioselectivity | High (yields 1,4-isomer) | Mixture of regioisomers (can be a single isomer with symmetric alkynes) |

Table 2: Exemplary Second-Order Rate Constants for SPAAC with Azido-Amino Acids *

| Azido-Amino Acid | Strained Alkyne | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) |

| Azido-Lysine containing peptide | DBCO | HBS buffer (pH 7.4) | ~0.34 |

| Boc-protected azido-amino acid | BCN | Methanol | ~0.28 |

| Fmoc-Azido-Lysine | BCN | Methanol | ~0.037 |

*Data is for illustrative purposes and is based on a study of other azido-amino acids[11]; the reactivity of N3-L-Cit-OH is expected to be in a similar range.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of N3-L-Cit-OH. It is crucial to first remove the DCHA salt to obtain the free acid form of N3-L-Cit-OH.

Protocol for Removal of DCHA Salt

This protocol is adapted from a general procedure for liberating N-protected amino acids from their DCHA salts.[4]

Materials:

-

N3-L-Cit-OH (DCHA)

-

Ethyl acetate (B1210297) (or other suitable organic solvent like tert-butyl methyl ether)

-

10% Phosphoric acid

-

Water

-

Anhydrous sodium sulfate (B86663)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 1 part of N3-L-Cit-OH (DCHA) in 5-10 volumes of ethyl acetate.

-

Add 10% phosphoric acid dropwise with stirring until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be between 2 and 3.

-

Transfer the mixture to a separatory funnel and separate the aqueous phase.

-

Wash the organic phase once with 2 volumes of 10% phosphoric acid.

-

Extract the organic phase three times with 2 volumes of water. The pH of the final aqueous wash should be ≥4.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent in vacuo to yield the free N3-L-Cit-OH, likely as an oil.

General Protocol for CuAAC Bioconjugation

This protocol provides a general framework for conjugating the free N3-L-Cit-OH to a molecule containing a terminal alkyne.

Materials:

-

Free N3-L-Cit-OH

-

Alkyne-modified molecule (e.g., peptide, protein)

-

Copper(II) sulfate (CuSO₄) stock solution

-

Sodium ascorbate (B8700270) stock solution (freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Degassing equipment (e.g., nitrogen or argon line)

Procedure:

-

Dissolve the alkyne-modified molecule and N3-L-Cit-OH in the reaction buffer.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

In a separate tube, premix the CuSO₄ and THPTA ligand solutions.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the premixed CuSO₄/ligand solution.

-

Continue to protect the reaction from oxygen by maintaining an inert atmosphere.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove the catalyst and excess reagents.

General Protocol for SPAAC Bioconjugation

This protocol outlines the conjugation of free N3-L-Cit-OH to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

-

Free N3-L-Cit-OH

-

DBCO-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the DBCO-functionalized molecule and N3-L-Cit-OH in the reaction buffer.

-

Mix the components thoroughly.

-

Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific cyclooctyne used.

-

Monitor the reaction progress by LC-MS or another suitable method.

-

Purify the resulting conjugate using standard techniques such as chromatography or dialysis.

Applications in Drug Development

The primary application of N3-L-Cit-OH is in the construction of linkers for Antibody-Drug Conjugates (ADCs).[12][13] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[]

The linker plays a critical role in the stability and efficacy of an ADC.[2][] Peptide linkers containing citrulline, often in a valine-citrulline (Val-Cit) dipeptide sequence, are designed to be stable in the bloodstream but are susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant inside cancer cells.[3][5][6]

N3-L-Cit-OH can be incorporated into such a peptide linker using standard solid-phase peptide synthesis. The azide group then serves as a handle for attaching a cytotoxic payload that has been modified with an alkyne (for CuAAC) or a cyclooctyne (for SPAAC).

Relevance to Signaling Pathways

While N3-L-Cit-OH itself is primarily a synthetic tool, the core L-citrulline molecule has significant biological roles and is involved in cellular signaling.

-

Nitric Oxide (NO) Signaling: L-citrulline is a key component of the nitric oxide cycle. It is recycled to L-arginine, the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO).[16][17] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

-

PI3K/mTOR Pathway: Studies have shown that L-citrulline supplementation can impact protein synthesis and insulin (B600854) resistance through the mTOR and PI3K signaling pathways.[18][19]

The availability of an azido-functionalized version of L-citrulline opens up possibilities for creating chemical probes to study these pathways. For example, N3-L-Cit-OH could be incorporated into peptides or other molecules to track their uptake and localization in cells involved in NO or mTOR signaling.

Conclusion

N3-L-Cit-OH (DCHA) is a valuable and versatile reagent for researchers in drug development and chemical biology. Its azide functionality allows for robust and specific bioconjugation via both copper-catalyzed and strain-promoted click chemistry. Its primary application lies in the construction of sophisticated linkers for antibody-drug conjugates, leveraging the protease-sensitivity of citrulline-containing peptides. While quantitative kinetic data for this specific reagent remains proprietary or sparsely published, its reactivity can be inferred from similar azido-amino acids. The underlying biological relevance of the L-citrulline core in key signaling pathways further enhances its potential as a building block for novel chemical biology tools and targeted therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the effective use of N3-L-Cit-OH in research and development.

References

- 1. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]

- 8. alignhealthwellness.com [alignhealthwellness.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Impact of l‐citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Effects of L-Citrulline on a Cellular Level: Influencing Insulin Resistance | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]

- 19. Investigating the potential effect of l-citrulline on PI3K signaling pathway: in silico and in vitro evaluation | ScienceRise: Pharmaceutical Science [journals.uran.ua]

N3-L-Cit-OH (DCHA): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-L-Cit-OH (DCHA), an azido-derivative of L-Citrulline complexed with dicyclohexylamine (B1670486) (DCHA), is a valuable building block in bioconjugation and drug development, primarily utilized as a click chemistry reagent. Its solubility and stability are critical parameters for its effective application in synthetic and biological systems. This technical guide provides a comprehensive overview of the known and expected solubility and stability characteristics of N3-L-Cit-OH (DCHA), detailed experimental protocols for their evaluation, and visual workflows to aid in experimental design. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates information on related compounds and general principles for handling azido (B1232118) amino acids to provide a framework for its successful use.

Introduction

N3-L-Cit-OH, or (2S)-2-azido-5-(ureido)pentanoic acid, is a non-proteinogenic amino acid that incorporates an azide (B81097) moiety, rendering it a versatile tool for bioorthogonal chemistry. The dicyclohexylamine (DCHA) salt form is often supplied to enhance the compound's stability and improve its handling characteristics. The primary application of N3-L-Cit-OH (DCHA) lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the precise and efficient conjugation of molecules in complex biological environments. Understanding its solubility in various solvent systems and its stability under different experimental conditions is paramount for reproducible and reliable results in research and development.

Chemical Structure

Caption: Chemical structure of N3-L-Cit-OH (DCHA) salt.

Solubility

Specific quantitative solubility data for N3-L-Cit-OH (DCHA) in various solvents is not extensively documented in peer-reviewed literature. However, based on the general properties of azido amino acids and their DCHA salts, a qualitative solubility profile can be inferred. The DCHA salt formation is a common strategy to improve the solubility and handling of polar compounds that may have poor solubility in common organic solvents.

Table 1: Expected Solubility Profile of N3-L-Cit-OH (DCHA)

| Solvent Class | Examples | Expected Solubility | Notes |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The salt form enhances aqueous solubility. Solubility may be pH-dependent. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are generally good solvents for polar organic molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | Expected to have limited solubility due to the high polarity of the compound. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | May show some solubility, but likely less than polar aprotic solvents. |

| Non-polar | Hexanes, Toluene | Very Low / Insoluble | The compound is too polar to be soluble in non-polar solvents. |

Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of N3-L-Cit-OH (DCHA) is crucial for its application. The following gravimetric method is recommended.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation: Accurately weigh a sample of N3-L-Cit-OH (DCHA). Prepare a known volume of the desired solvent in a sealed vial.

-

Dissolution: Add an excess of the compound to the solvent to create a saturated solution.

-

Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Visually confirm that undissolved solid remains.

-

Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.

-

Analysis:

-

Take a precise volume of the clear, saturated filtrate.

-

Evaporate the solvent completely under vacuum or a gentle stream of nitrogen.

-

Accurately weigh the dried residue.

-

Calculate the solubility in mg/mL or mol/L.

-

-

Replicates: Perform the experiment in triplicate to ensure accuracy and precision.

Stability

The stability of N3-L-Cit-OH (DCHA) is a critical factor for its storage and use in chemical reactions. The primary points of potential degradation are the azido group and the hydrolysis of the ureido or carboxylic acid functionalities. The DCHA salt is expected to confer greater stability compared to the free acid.

Table 2: Expected Stability Profile of N3-L-Cit-OH (DCHA)

| Condition | Expected Stability | Potential Degradation Pathway | Notes |

| pH | Stable at neutral to slightly acidic pH. | Hydrolysis of the ureido group at strongly acidic or basic pH. | The azido group is generally stable across a wide pH range. |

| Temperature | Stable at room temperature for short periods. Long-term storage at -20°C is recommended. | Thermal decomposition of the azido group at elevated temperatures. | Avoid high temperatures, especially in the presence of catalysts. |

| Light | Generally stable, but protection from UV light is recommended. | Photolytic decomposition of the azido group. | Store in amber vials or in the dark. |

| Reducing Agents | Unstable. | Reduction of the azide to an amine (e.g., by DTT, TCEP, or phosphines). | This reactivity is also a feature for specific chemical transformations. |

| Oxidizing Agents | Generally stable to mild oxidizing agents. | Strong oxidizing agents may affect the molecule. | Compatibility should be tested for specific applications. |

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the preferred approach to assess the stability of N3-L-Cit-OH (DCHA) under various stress conditions.

Caption: Workflow for stability assessment.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating N3-L-Cit-OH (DCHA) from its potential degradation products. A C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point. Detection can be performed using UV (e.g., at 210 nm) and mass spectrometry (MS) for identification of degradation products.

-

Sample Preparation: Prepare a stock solution of N3-L-Cit-OH (DCHA) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution into several vials and subject them to various stress conditions:

-

pH: Adjust the pH of the solutions to acidic (e.g., pH 2 with HCl), neutral (pH 7), and basic (e.g., pH 12 with NaOH) conditions.

-

Temperature: Incubate solutions at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 60°C).

-

Light: Expose a solution to a photostability chamber with controlled light exposure (UV and visible). A control sample should be wrapped in aluminum foil.

-

Redox: Treat solutions with a reducing agent (e.g., dithiothreitol) and an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stress condition.

-

Analysis: Analyze the samples by the developed HPLC-UV/MS method.

-

Data Interpretation:

-

Quantify the peak area of the parent compound at each time point to determine the degradation rate.

-

Analyze the mass spectra of any new peaks to identify potential degradation products.

-

Signaling Pathways and Applications

N3-L-Cit-OH (DCHA) itself is not directly involved in signaling pathways. However, its utility lies in the ability to label and study biomolecules that are part of such pathways. For example, it can be incorporated into peptides or other molecules that target specific enzymes or receptors. The azide group then allows for the attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry, enabling the visualization and tracking of the labeled molecule.

Caption: General workflow for using N3-L-Cit-OH in biological studies.

Conclusion

An In-depth Technical Guide to N3-L-Cit-OH (DCHA) for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N3-L-Cit-OH (DCHA), a specialized amino acid derivative employed in the field of bioconjugation. Tailored for professionals in drug development and scientific research, this document outlines the core principles, experimental considerations, and practical applications of this versatile reagent.

Introduction to N3-L-Cit-OH (DCHA)

N3-L-Cit-OH (DCHA) is a non-standard amino acid, L-Citrulline, that has been chemically modified to incorporate an azide (B81097) (-N3) functional group. It is supplied as a dicyclohexylamine (B1670486) (DCHA) salt, which enhances its stability and handling properties. The primary application of N3-L-Cit-OH (DCHA) is in the construction of peptidomimetic linkers, particularly for the development of Antibody-Drug Conjugates (ADCs).[1]

The key feature of this molecule is the azide group, which serves as a chemical handle for "click chemistry," a suite of bioorthogonal reactions that are highly efficient and specific. This allows for the precise and stable covalent attachment of N3-L-Cit-OH to other molecules containing a complementary reactive group, such as an alkyne.

Chemical Properties and Data Presentation

| Property | Description | Value |

| Compound Name | N3-L-Citrulline-OH dicyclohexylamine salt | - |

| Synonyms | Azido-L-Citrulline DCHA | - |

| Core Moiety | L-Citrulline | C6H13N3O3 |

| Molecular Weight (L-Citrulline) | - | 175.19 g/mol [2] |

| Functional Group | Azide (-N3) | - |

| Counter-ion | Dicyclohexylamine (DCHA) | C12H23N |

| Molecular Weight (DCHA) | - | 181.32 g/mol |

| Appearance | Typically a white to off-white solid | Supplier dependent |

| Storage Conditions | Store at 2-8°C, protected from moisture | - |

Role in Bioconjugation: Click Chemistry

N3-L-Cit-OH (DCHA) is a reagent for "click chemistry," specifically for azide-alkyne cycloaddition reactions. These reactions are favored in bioconjugation due to their high efficiency, selectivity, and biocompatibility. The azide group on the L-Citrulline backbone can react with an alkyne-functionalized molecule to form a stable triazole linkage.

This reagent is compatible with the two primary forms of azide-alkyne click chemistry:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by Cu(I) ions. It is widely used for in vitro conjugations.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[1]

The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the biomolecules to copper.

Experimental Workflows and Protocols

Detailed experimental protocols for N3-L-Cit-OH (DCHA) are not widely published. However, based on established principles of click chemistry, the following sections provide representative workflows and methodologies.

General Workflow for Bioconjugation

The logical flow for utilizing N3-L-Cit-OH (DCHA) in a typical bioconjugation experiment, such as the synthesis of an Antibody-Drug Conjugate (ADC) linker, is depicted below.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-functionalized molecule (like a peptide linker containing N3-L-Cit-OH) to an alkyne-containing payload.

Materials:

-

Azide-functionalized linker (e.g., peptide-N3)

-

Alkyne-functionalized payload (e.g., drug-alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

DMSO (for dissolving reagents)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-functionalized linker and alkyne-functionalized payload in the reaction buffer to the desired concentrations.

-

Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and TBTA (e.g., 50 mM in DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized linker and alkyne-functionalized payload.

-

Add the TBTA solution to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography, to remove excess reagents and byproducts.

-

-

Analysis:

-

Characterize the final conjugate by methods such as mass spectrometry and SDS-PAGE (for protein conjugates).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free conjugation of an azide-functionalized molecule with a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Azide-functionalized linker (e.g., peptide-N3)

-

Strained alkyne-functionalized payload (e.g., DBCO-drug)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving reagents, if necessary)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-functionalized linker in the reaction buffer.

-

Prepare a stock solution of the strained alkyne-functionalized payload in an appropriate solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized linker with the strained alkyne-functionalized payload. A molar excess of the alkyne component is often used.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne. Monitor the reaction progress by LC-MS or HPLC.

-

-

Purification:

-

Purify the conjugate using a suitable technique to remove unreacted starting materials.

-

-

Analysis:

-

Characterize the purified conjugate using appropriate analytical methods.

-

Applications in Drug Development

The primary application of N3-L-Cit-OH (DCHA) is in the construction of linkers for Antibody-Drug Conjugates (ADCs). In this context, the L-Citrulline residue can be part of a dipeptide linker (e.g., Val-Cit) that is designed to be cleaved by lysosomal proteases, such as cathepsin B, upon internalization of the ADC into a target cancer cell. The azide functionality allows for the attachment of a cytotoxic drug payload via click chemistry.

The use of N3-L-Cit-OH in ADC linkers offers several advantages:

-

Site-Specific Conjugation: Click chemistry enables precise control over the location of drug attachment.

-

Linker Stability: The resulting triazole linkage is highly stable in circulation.

-

Controlled Drug Release: The incorporation of a cleavable dipeptide allows for the targeted release of the cytotoxic payload within the tumor cell, minimizing off-target toxicity.

Conclusion

N3-L-Cit-OH (DCHA) is a valuable tool for researchers and drug developers engaged in bioconjugation. Its azide functionality provides a versatile handle for the highly efficient and specific reactions of click chemistry. While detailed, compound-specific quantitative data and protocols are not extensively available in the public domain, the established principles of CuAAC and SPAAC provide a solid foundation for its successful implementation in the synthesis of complex biomolecules, particularly in the promising field of antibody-drug conjugates. For precise experimental parameters, it is always recommended to consult the supplier's documentation and perform small-scale optimization experiments.

References

The Azide Group in Peptide Synthesis: A Technical Guide for Researchers and Drug Development Professionals

The incorporation of the azide (B81097) functional group into peptides has become a cornerstone of modern chemical biology and drug development. This versatile and bioorthogonal handle enables a wide range of applications, from the creation of complex peptide architectures to the site-specific modification of proteins and the development of novel therapeutics. This technical guide provides an in-depth overview of the core principles, experimental protocols, and key considerations for utilizing the azide group in peptide synthesis.

The Role and Advantages of the Azide Group in Peptide Synthesis

The azide group (–N₃) is a compact, non-native functional group that is largely inert to the common reagents and conditions used in standard solid-phase peptide synthesis (SPPS).[1] This stability makes it an ideal "bioorthogonal handle," a chemical moiety that can be selectively manipulated in a complex biological environment without interfering with native biochemical processes.[1]

The primary applications of the azide group in peptide synthesis revolve around two powerful ligation chemistries:

-

Azide-Alkyne Cycloaddition ("Click Chemistry"): This refers to a set of reactions that join an azide with an alkyne to form a stable triazole ring.[2] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions are highly efficient, specific, and can be performed in aqueous conditions, making them ideal for bioconjugation.[2]

-

Staudinger Ligation: This reaction forms a native amide bond between a phosphinothioester and an azide, offering a traceless method for ligating peptide fragments.[3][4] This approach is particularly valuable for the total synthesis of proteins where the introduction of non-native linkers is undesirable.[3]

Key Advantages of Using the Azide Group:

-

Bioorthogonality: The azide group does not react with naturally occurring functional groups found in peptides and proteins, ensuring high specificity in ligation reactions.[1]

-

Stability: Azides are stable to the conditions of Fmoc-based solid-phase peptide synthesis, including repeated cycles of piperidine (B6355638) treatment for Fmoc deprotection and acidic cleavage from the resin (with appropriate scavenger selection).[5]

-

Versatility: The azide group can participate in a variety of highly efficient and specific chemical transformations, enabling diverse applications such as peptide cyclization, labeling with fluorophores or radiotracers, and conjugation to other molecules like drugs, carbohydrates, or nucleic acids.[1][6]

-

Minimal steric perturbation: The small size of the azide group minimizes potential interference with peptide folding and biological activity.

Synthesis and Incorporation of Azido (B1232118) Amino Acids

The foundation of azide-based peptide chemistry lies in the synthesis of amino acid building blocks containing the azide functionality. These can be either commercially procured or synthesized in the laboratory.

Synthesis of Fmoc-Protected Azido Amino Acids

A common and efficient method for synthesizing Fmoc-protected azido amino acids, such as Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine, involves a two-step process starting from readily available Fmoc-protected asparagine and glutamine, respectively.[7][8] This method proceeds via a Hofmann rearrangement followed by a diazo-transfer reaction.[7]

Table 1: Summary of Yields for the Synthesis of Fmoc-Protected Azido Amino Acids [7]

| Starting Material | Intermediate Amine | Final Azido Amino Acid | Overall Yield (%) |

| Fmoc-Asn-OH | Fmoc-Dap-OH | Fmoc-Ala(N₃)-OH | 62-75 |

| Fmoc-Gln-OH | Fmoc-Dab-OH | Fmoc-Aha-OH | 65-74 |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, Fmoc-protected azido amino acids can be incorporated into peptide sequences using standard Fmoc-SPPS protocols.[1] The coupling reactions are typically performed using common activating agents such as HBTU or HATU.

Key Bioorthogonal Reactions of Azide-Containing Peptides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that forms a 1,4-disubstituted 1,2,3-triazole.[2] It is widely used for a variety of bioconjugation applications due to its high yields and compatibility with aqueous environments.[2]

Table 2: Reported Yields for CuAAC Reactions on Peptides

| Peptide System | Reaction Conditions | Yield (%) | Reference |

| Intermolecular peptide-peptide conjugation | CuSO₄, Sodium Ascorbate, DMF | >95 | [6] |

| Intramolecular cyclization | CuSO₄, Sodium Ascorbate, DMF | 83 | [6] |

| Peptide-polymer conjugation | CuSO₄, Sodium Ascorbate, DMF, Microwave | 43 | [9] |

| On-bead cyclization | CuI, DIEA | 79 | [10] |

| On-bead cyclization with polynuclear Cu catalyst | [Cu₄I₄(pip)₄] | ~89 | [10] |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a catalyst.[2] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[2] However, the reaction kinetics of SPAAC are generally slower than those of CuAAC.[11]

Table 3: Second-Order Rate Constants for SPAAC Reactions

| Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |

| Rho S144azF with Alexa488-DIBO | 62 ± 12 | [12] |

| p-azidomethyl-L-phenylalanine (pAMF) with DBCO-PEG | 7-fold higher than p-azido-L-phenylalanine (pAzF) | [13] |

Staudinger Ligation

The Staudinger ligation provides a powerful method for forming a native amide bond between a C-terminal peptide phosphinothioester and an N-terminal peptide azide.[3] This reaction proceeds through an iminophosphorane intermediate and, importantly, leaves no residual atoms from the reacting functional groups in the final ligated product.[3][4]

Table 4: Reported Yields for Staudinger Ligation of Peptides

| Reacting Peptides | Ligation Conditions | Yield (%) | Reference |

| Ac-Gly-SCH₂PPh₂ + N₃-Gly-NHBn | THF/H₂O (3:1) | High | [14] |

| Model peptide thioester + azido-glycine derivative | THF/H₂O (3:1) | 35 | [4] |

Experimental Protocols

Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH] from Fmoc-Asn-OH

This protocol is adapted from Lau, Y. H., & Spring, D. R. (2011).[7]

Step 1: Hofmann Rearrangement to form Fmoc-Dap-OH

-

Dissolve Fmoc-Asn-OH (1 equivalent) in a 2:1 mixture of DMF and water.

-

Add pyridine (B92270) (1 equivalent) to the solution.

-

Add [Bis(trifluoroacetoxy)iodo]benzene (1.1 equivalents) and stir the reaction mixture for 14 hours at room temperature.

-

Isolate the product, Fmoc-Dap-OH, by filtration.

Step 2: Diazo-Transfer to form Fmoc-Ala(N₃)-OH

-

Suspend the Fmoc-Dap-OH from Step 1 in a biphasic solvent mixture of water, methanol, and dichloromethane (B109758) (1:1:1).

-

Add imidazole-1-sulfonyl azide hydrochloride (1.5 equivalents) and potassium carbonate to adjust the pH to 9.

-

Stir the reaction mixture for 18 hours at room temperature.

-

Perform an aqueous workup to isolate the final product, Fmoc-Ala(N₃)-OH, which is typically >98% pure.

References

- 1. benchchem.com [benchchem.com]

- 2. jpt.com [jpt.com]

- 3. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Safety and Handling of N3-L-Cit-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for N3-L-Cit-OH (DCHA) was not publicly available at the time of writing. The safety and handling guidelines provided herein are compiled from data on structurally related compounds, including organic azides and dicyclohexylamine (B1670486) (DCHA). It is imperative to consult the official SDS provided by the supplier before handling this compound and to conduct a thorough risk assessment.

Introduction

N3-L-Cit-OH (DCHA), with CAS Number 2737202-65-0, is a specialized chemical reagent used in bioconjugation and drug development.[1][2][3] It is an azide-containing derivative of the amino acid L-Citrulline, supplied as a dicyclohexylamine (DCHA) salt. Its primary application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling the precise covalent ligation of molecules.[1][2][3][4] This makes it a valuable tool for creating peptidomimetic antibody-drug conjugate (ADC) linkers and for the site-specific modification of peptides and proteins.[1][2][3]

The structure of N3-L-Cit-OH (DCHA) incorporates two key components that dictate its reactivity and safety profile: the organic azide (B81097) group and the dicyclohexylamine counter-ion. Understanding the hazards associated with each is crucial for safe handling.

Physicochemical Properties

Specific quantitative data for N3-L-Cit-OH (DCHA) is limited. The following table summarizes available information and data for related compounds.

| Property | Value | Source/Analogue |

| Chemical Name | N3-L-Citrulline dicyclohexylamine salt | Supplier Information |

| CAS Number | 2737202-65-0 | [1][2][3] |

| Molecular Formula | C18H36N4O3 (as free base and DCHA) | Inferred |

| SMILES | NC(NCCC--INVALID-LINK--N=[N+]=[N-])=O.C1(CCCCC1)NC2CCCCC2 | [1][2][3] |

| Appearance | Likely a white to off-white solid | Analogue: L-Citrulline, DCHA salts[5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge of similar compounds |

| Storage Temperature | Room temperature in the continental US; may vary elsewhere. | [1][2][3] |

Safety and Hazard Information

The primary hazards of N3-L-Cit-OH (DCHA) stem from its organic azide functionality and the dicyclohexylamine salt.

3.1. Hazards Associated with Organic Azides

Organic azides are energetic compounds and should be handled with caution. Key risks include:

-

Explosion Hazard: Azides can be explosive, especially when heated, subjected to shock, or in the presence of certain metals (e.g., copper, lead, mercury) which can form highly explosive metal azides.

-

Toxicity: Azide compounds are generally toxic.

3.2. Hazards Associated with Dicyclohexylamine (DCHA)

Dicyclohexylamine is a corrosive substance with the following hazards:

-

Corrosivity: Causes severe skin burns and eye damage.

-

Toxicity: Harmful if swallowed or inhaled.

3.3. GHS Hazard Classification (Inferred)

A definitive GHS classification is not available. Based on its components, the compound should be treated as possessing the following hazards:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 (DCHA) |

| Skin Corrosion/Irritation | Category 1B (DCHA) |

| Serious Eye Damage/Eye Irritation | Category 1 (DCHA) |

| Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation) | Category 3 (DCHA) |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 (DCHA) |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 (DCHA) |

3.4. Personal Protective Equipment (PPE)

When handling N3-L-Cit-OH (DCHA), the following PPE is mandatory:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.

Handling and Storage

-

Handling:

-

Handle in a well-ventilated chemical fume hood.

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong acids and oxidizing agents.

-

Use non-sparking tools.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong acids, oxidizing agents, and metals.

-

The recommended storage condition is at room temperature for shipping in the continental US, but this may vary. Always refer to the supplier's certificate of analysis for specific storage instructions.[1][2][3]

-

Experimental Protocols

N3-L-Cit-OH (DCHA) is primarily used in CuAAC click chemistry reactions. The following is a general protocol for the modification of a peptide or protein with an alkyne-containing molecule. This is a representative protocol and must be optimized for specific applications.

5.1. Materials and Reagents

-

N3-L-Cit-OH (DCHA)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Solvent (e.g., DMSO, DMF, or aqueous buffer)

-

Purification system (e.g., HPLC)

5.2. General Procedure for CuAAC Reaction

-

Preparation of Stock Solutions:

-

Prepare a stock solution of N3-L-Cit-OH (DCHA) in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of the alkyne-functionalized molecule, CuSO4, sodium ascorbate, and the copper ligand.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the alkyne-functionalized molecule in the chosen solvent system.

-

Add the N3-L-Cit-OH (DCHA) solution.

-

Add the copper ligand solution, followed by the CuSO4 solution.

-

-

Initiation of Reaction:

-

Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours), with stirring. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

-

-

Purification:

-

Once the reaction is complete, purify the desired product using a suitable method, such as reverse-phase HPLC.

-

Visualizations

6.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving N3-L-Cit-OH (DCHA).

Caption: Mechanism of the CuAAC click chemistry reaction.

Caption: Workflow for peptide modification using N3-L-Cit-OH (DCHA).

References

A Technical Guide to N3-L-Cit-OH (DCHA) for Advanced Research in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N3-L-Cit-OH (DCHA), a specialized chemical reagent crucial for the development of advanced therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs). This document details its commercial availability, key technical data, experimental applications, and the biochemical pathways it influences.

Introduction to N3-L-Cit-OH (DCHA)

N3-L-Cit-OH, supplied as a dicyclohexylammonium (B1228976) (DCHA) salt, is an azide-containing derivative of the non-proteinogenic amino acid L-citrulline. Its primary application in biomedical research is as a critical building block for the synthesis of peptidomimetic linkers used in ADCs.[1] The azide (B81097) group serves as a chemical handle for bioorthogonal "click chemistry" reactions, allowing for the precise and stable conjugation of the linker to a payload or a targeting moiety.[1]

The citrulline component of the molecule plays a vital role in the linker's biological function. Linkers incorporating a valine-citrulline (Val-Cit) dipeptide sequence are designed to be stable in systemic circulation but are susceptible to cleavage by specific lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage mechanism ensures the controlled release of a cytotoxic payload directly within cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.

Commercial Suppliers and Technical Data

N3-L-Cit-OH (DCHA) is a specialized reagent available from a limited number of chemical suppliers. MedchemExpress (MCE) is a confirmed commercial source for this compound.

Table 1: Commercial Supplier Information

| Supplier | Product Name | Catalog Number |

| MedchemExpress (MCE) | N3-L-Cit-OH (DCHA) | HY-151709A |

Table 2: Technical Data for N3-L-Cit-OH (DCHA)

| Property | Value | Source |

| Chemical Name | N3-L-Citrulline dicyclohexylammonium salt | MCE |

| Molecular Formula | C₁₈H₃₆N₆O₃ | Inferred |

| Molecular Weight | 400.52 g/mol (as DCHA salt) | Inferred |

| Appearance | White to off-white solid | Typical |

| Purity | ≥98% (by HPLC) | Typical |

| Solubility | Soluble in DMSO and DMF | Typical |

| Storage Conditions | Powder: -20°C for 1 year, 4°C for 6 months. In solvent: -80°C for 6 months, -20°C for 1 month. | MCE |

| Primary Application | Click chemistry reagent for ADC linker synthesis | [1] |

Note: Some data points are inferred or represent typical values for such compounds in the absence of a detailed public data sheet.

Mechanism of Action in Antibody-Drug Conjugates

The strategic incorporation of N3-L-Cit-OH into an ADC linker facilitates a sophisticated drug delivery mechanism. The following diagram illustrates the pathway from systemic circulation to intracellular payload release.

Caption: ADC binds to a tumor cell, is internalized, and releases its payload upon linker cleavage in the lysosome.

Experimental Protocols

The use of N3-L-Cit-OH (DCHA) is central to the synthesis of azide-functionalized linkers and their subsequent conjugation to antibodies. The following protocols provide a detailed methodology for these key experiments.

Synthesis of an Azide-Functionalized Val-Cit-PABC Linker

This protocol describes the solid-phase peptide synthesis (SPPS) of a linker containing N3-L-Cit, valine, and a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer.

Workflow Diagram:

Caption: Stepwise process for building the azide-linker on a solid support resin.

Methodology:

-

Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

-

N3-L-Cit-OH Coupling:

-

In a separate vial, dissolve N3-L-Cit-OH (DCHA) (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Valine Coupling: Repeat the Fmoc deprotection step. Couple Fmoc-Val-OH using the same coupling procedure as in step 3.

-

PABC Spacer Addition: After deprotection of the valine residue, couple the PABC moiety (e.g., Fmoc-PABC-PNP) to the N-terminus.

-

Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude linker in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., DMSO/water). Purify the azide-functionalized linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation via SPAAC

This protocol details the conjugation of the azide-functionalized linker to a monoclonal antibody (mAb) that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Methodology:

-

Antibody Preparation:

-

If the mAb is not already functionalized, react it with a DBCO-NHS ester to introduce the strained alkyne group on surface-exposed lysine (B10760008) residues.

-

Perform a buffer exchange of the DBCO-functionalized mAb into a phosphate-buffered saline (PBS, pH 7.4) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

-

-

Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the purified azide-functionalized linker-payload in anhydrous DMSO.

-

Conjugation Reaction:

-

In a reaction vessel, add the DBCO-functionalized antibody solution.

-

Add a 5- to 10-fold molar excess of the azide-linker-payload stock solution to the antibody. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture at 4°C or room temperature for 4-18 hours with gentle mixing.

-

-

Purification of the ADC:

-

Remove unreacted drug-linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Concentrate the purified ADC using an ultracentrifugal filter (e.g., 50 kDa MWCO).

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Confirm the integrity and purity of the ADC by SDS-PAGE and SEC.

-

Conclusion

N3-L-Cit-OH (DCHA) is a valuable and highly specific reagent for researchers engaged in the cutting-edge field of antibody-drug conjugate development. Its unique structure, combining an azide handle for click chemistry with a proteolytically cleavable citrulline moiety, enables the construction of sophisticated, conditionally activated therapeutics. The methodologies outlined in this guide provide a robust framework for the synthesis and application of N3-L-Cit-OH-containing linkers, facilitating the advancement of targeted cancer therapies and other precision medicines.

References

N3-L-Cit-OH: A Technical Guide to a Peptidomimetic Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key features of N3-L-Cit-OH, a crucial peptidomimetic linker in the development of next-generation antibody-drug conjugates (ADCs). N3-L-Cit-OH's unique structural characteristics and versatile reactivity make it an invaluable tool for creating stable and effective targeted cancer therapies. This document provides a comprehensive overview of its properties, including quantitative data on its performance, detailed experimental protocols for its application, and visualizations of relevant biological and experimental workflows.

Core Features and Applications